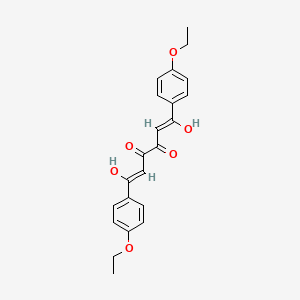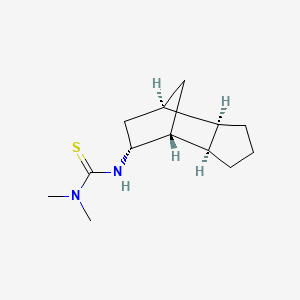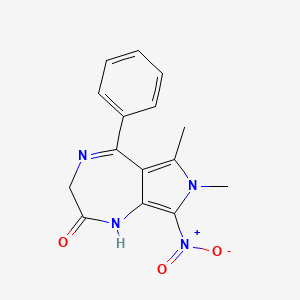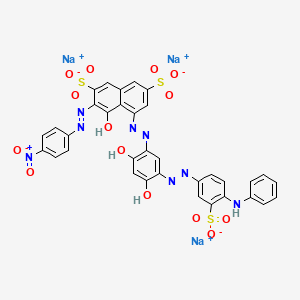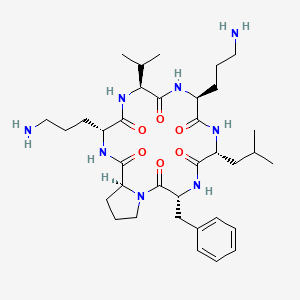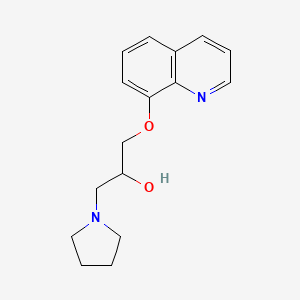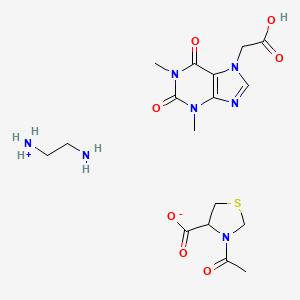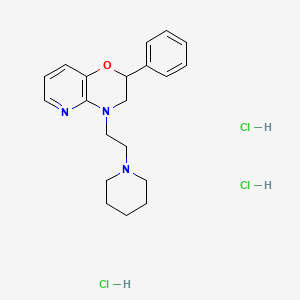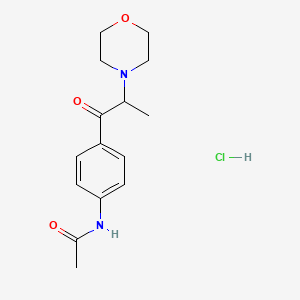
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamide monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamide monohydrochloride is a chemical compound with a complex structure that includes a morpholine ring, a phenyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamide monohydrochloride typically involves multiple steps. One common method starts with the reaction of 4-morpholinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides.
Aplicaciones Científicas De Investigación
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamide monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamide monohydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(4-Morpholinyl)phenyl)-2-(4-propylphenoxy)acetamide
- N-(4-(Morpholinosulfonyl)phenyl)acetamide
- 2-(4-Morpholinyl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide
Uniqueness
N-(4-(2-(4-Morpholinyl)-1-oxopropyl)phenyl)acetamide monohydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and an acetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
97111-09-6 |
|---|---|
Fórmula molecular |
C15H21ClN2O3 |
Peso molecular |
312.79 g/mol |
Nombre IUPAC |
N-[4-(2-morpholin-4-ylpropanoyl)phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-11(17-7-9-20-10-8-17)15(19)13-3-5-14(6-4-13)16-12(2)18;/h3-6,11H,7-10H2,1-2H3,(H,16,18);1H |
Clave InChI |
QXCXAEXXQFTNFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N2CCOCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


